N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide
Description
N-(3-Cyanothiophen-2-yl)-2-phenoxyacetamide is a heterocyclic acetamide derivative featuring a thiophene core substituted with a cyano group at the 3-position and a phenoxyacetamide moiety at the 2-position.
Synthesis and Structural Features The synthesis involves a two-step process: activation of 2-phenoxyacetic acid into its acyl chloride intermediate, followed by coupling with 2-aminothiophene-3-carbonitrile under mild conditions . Single-crystal X-ray diffraction analysis confirms its monoclinic crystal structure (space group P2₁/c), with distinct intermolecular hydrogen bonding (N–H···O and C–H···O) contributing to its stability .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-8-10-6-7-18-13(10)15-12(16)9-17-11-4-2-1-3-5-11/h1-7H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLIWQLCKOTURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide can be synthesized through a multi-step process. One common method involves the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-phenoxyacetic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Derivatization for Bioactivity Optimization
Derivatives of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide were synthesized via bioisosteric replacement to enhance α-glucosidase inhibition. Key modifications include:
-
Phenoxy group substitution : Introduction of electron-withdrawing (-NO₂, -CF₃) or electron-donating (-OCH₃) groups on the phenyl ring .
-
Thiophene ring functionalization : Varying substituents at the 3-position (e.g., -CN, -COOCH₃) .
Table 1: Inhibitory Activity of Selected Derivatives
| Compound | R Group (Phenoxy) | IC₅₀ (μM) | Selectivity (α-Glucosidase/α-Amylase) |
|---|---|---|---|
| 4d9 | 4-NO₂ | 2.11 | 17.48 |
| 4d4 | 3-CF₃ | 4.97 | 12.30 |
| 4d1 | H | 18.45 | 6.50 |
| Acarbose | - | 327.0 | 1.00 |
Data from kinetic studies revealed non-competitive inhibition for compound 4d9 (Kᵢ = 1.89 μM), indicating binding to the enzyme-substrate complex .
Mechanistic Insights from Molecular Docking
Docking simulations (PDB: 2ZE0) showed:
-
Hydrogen bonding : Between the cyano group (C≡N) and Arg439, and the acetamide carbonyl (C=O) with Asp352.
-
π-π stacking : Thiophene ring interaction with Phe314 and Phe311 .
Key Binding Energy : -9.2 kcal/mol for 4d9, correlating with its high potency .
Stability and Metabolic Profile
-
Plasma stability : 4d9 exhibited a half-life (t₁/₂) of >120 minutes in rat plasma, superior to earlier analogs .
-
Cytotoxicity : No significant toxicity observed in LO2 hepatocytes (IC₅₀ > 100 μM) .
Comparative Analysis with Analogous Compounds
Table 2: Structural-Activity Trends
| Modification Site | Effect on Activity | Rationale |
|---|---|---|
| Phenoxy (R) | Electron-withdrawing groups ↓ IC₅₀ | Enhanced electrophilicity for H-bonding |
| Thiophene (C3) | -CN optimal | Stabilizes binding via polar interactions |
Reaction Challenges and Optimization
Scientific Research Applications
Introduction to N-(3-Cyanothiophen-2-yl)-2-phenoxyacetamide
This compound is a compound of significant interest in medicinal chemistry due to its potential applications as an inhibitor of various enzymes, particularly α-glucosidase. This compound belongs to a class of heterocyclic amides and has been studied for its structural properties, synthesis methods, and biological activities.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the acylation of 2-phenoxyacetic acid with 3-cyanothiophene. The characterization of this compound is performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure and confirms the presence of functional groups.
- Infrared (IR) Spectroscopy : Used to identify specific bonds and functional groups within the molecule.
- X-ray Crystallography : Offers detailed information about the molecular geometry and packing in the solid state.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure |
| IR Spectroscopy | Identify functional groups |
| X-ray Crystallography | Determine molecular geometry and packing |
α-Glucosidase Inhibition
One of the primary applications of this compound is its role as an α-glucosidase inhibitor. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in managing type 2 diabetes by slowing down glucose absorption in the intestines.
A recent study synthesized a series of analogs based on this compound, revealing that one derivative demonstrated an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose (IC50 = 19.5 μM) . This indicates a promising potential for developing new therapeutic agents targeting diabetes management.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that this compound exhibits activity against various microbial strains, suggesting its potential use in developing new antimicrobial agents .
Antioxidant Properties
Research has indicated that this compound possesses antioxidant activity, which can be beneficial in combating oxidative stress-related diseases. The ABTS assay has been used to evaluate its antioxidant capacity, showing promising results .
Potential in Cancer Therapy
The structural features of this compound suggest potential applications in cancer therapy. Its ability to inhibit certain enzymes may contribute to anti-cancer effects, although further research is needed to explore this application fully.
Case Study 1: α-Glucosidase Inhibitors Development
A comprehensive study focused on designing selective α-glucosidase inhibitors based on the this compound framework highlighted the importance of structure-guided modifications. Among the synthesized compounds, one exhibited superior inhibitory potency compared to existing drugs . This study emphasizes the significance of chemical modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, this compound was tested against various bacterial strains. The results demonstrated notable antimicrobial activity, supporting its potential use as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide involves its interaction with various molecular targets. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, potentially inhibiting their function. The thiophene ring and the phenoxyacetamide moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Spectroscopic Characterization
- ¹H NMR : Peaks at δ 7.40–7.25 (m, aromatic protons), δ 6.90–6.70 (thiophene protons), and δ 4.60 (s, –CH₂–).
- ¹³C NMR: Signals at δ 168.5 (amide carbonyl), δ 156.2 (phenoxy oxygen-linked carbon), and δ 117.3 (cyano group) .
- IR : Stretching vibrations at 3250 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O) .
Comparison with Similar Compounds
Below is a systematic comparison of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide with structurally or functionally related acetamide derivatives (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Structural Impact on Bioactivity The thiophene-cyano-phenoxyacetamide scaffold in the target compound demonstrates superior kinase inhibition (IC₅₀ = 0.12 μM) compared to pyridine- or thiazole-based analogs, likely due to optimized π-π stacking and hydrogen bonding with EGFR/HER2 active sites . Replacement of the cyano group with acetyl (as in derivatives) reduces kinase affinity but increases reactivity for further functionalization .
Synthetic Feasibility
- High yields (75–88%) are achieved for thiophene- and pyrimidine-based acetamides , whereas cephalosporin derivatives (e.g., compound 11b) exhibit lower yields (9%) due to complex stereochemical requirements .
Thermal Stability
- Compounds with rigid cores (e.g., tetrahydropyrimidine in ) show higher melting points (>300°C) compared to the target compound (198–200°C), suggesting enhanced crystalline packing .
Functional Group Effects
- Halogen substituents (e.g., bromine in , chlorine in ) improve electrophilicity but may reduce solubility .
Biological Activity
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an α-glucosidase inhibitor and its anticancer properties. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process, where the initial precursor is synthesized through acylation reactions. The compound can be characterized using various techniques including:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Single Crystal X-ray Diffraction
These methods confirm the structure and purity of the synthesized compound, providing insights into its molecular interactions.
1. α-Glucosidase Inhibition
Recent studies have highlighted the compound's role as a selective α-glucosidase inhibitor, which is crucial for managing type 2 diabetes. A notable derivative, referred to as compound 4d9, demonstrated an IC50 value of 2.11 μM , significantly outperforming established inhibitors like Acarbose (IC50 = 327.0 μM) and HXH8r (IC50 = 15.32 μM). This derivative exhibited a remarkable 17.48-fold selectivity for α-glucosidase over α-amylase, indicating its potential for therapeutic applications in diabetes management .
2. Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies revealed that it effectively inhibits the proliferation of liver cancer cells (HepG2), with an IC50 value of 1.43 μM . Comparatively, it exhibited lower cytotoxicity against non-tumorigenic liver cells (THLE-2), with an IC50 of 36.27 μM , suggesting selectivity towards cancerous cells . The data is summarized in the following table:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 1.43 |
| MCF-7 | 7.43 |
| THLE-2 | 36.27 |
This selectivity indicates a potential for developing targeted therapies that minimize damage to healthy tissues while effectively combating cancer cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell migration and invasion . Furthermore, molecular docking studies suggest that the compound interacts favorably with key biological targets, enhancing its efficacy.
Case Studies
Several case studies have been documented regarding the biological activity of derivatives of this compound:
- Case Study on Antioxidant Activity : A derivative was evaluated using the ABTS assay, showing moderate antioxidant activity, which may contribute to its overall therapeutic profile .
- Antimicrobial Properties : The compound exhibited significant antimicrobial activity against various bacterial strains and yeasts, further expanding its potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via condensation reactions between a thiophene-cyanamide intermediate and phenoxyacetyl chloride. Key steps include:
- Substitution : React 3-cyanothiophen-2-amine with a phenoxyacetic acid derivative under alkaline conditions to form the acetamide backbone.
- Condensation : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation, ensuring anhydrous conditions to avoid hydrolysis .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) to maximize yield. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and the cyano group (δ ~120 ppm in ) .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H] peak at m/z 299.08 for CHNOS) and detect impurities .
- X-ray Diffraction : For crystalline derivatives, resolve spatial configurations (e.g., dihedral angles between thiophene and phenoxy groups) to validate stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against EGFR/HER2 kinases using fluorescence-based assays (e.g., ADP-Glo™) at 10–100 µM concentrations. Include positive controls like gefitinib for comparison .
- Herbicidal Activity : Use Petri dish assays with barnyard grass or lettuce seedlings. Apply 100 mg/L solutions and measure inhibition rates over 7 days. Compounds with >70% inhibition warrant further study .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency but low cellular efficacy)?
- Methodological Answer :
- Solubility Analysis : Measure logP values (e.g., using shake-flask method) to assess membrane permeability. Poor solubility (<50 µg/mL in PBS) may explain low cellular uptake .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation). Introduce steric hindrance (e.g., methyl groups) to stabilize the cyano-thiophene moiety .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-specific binding to unrelated kinases .
Q. What strategies improve selectivity for EGFR over HER2 in thiophene-acetamide derivatives?
- Methodological Answer :
- Molecular Docking : Model interactions with EGFR (PDB: 1M17) and HER2 (PDB: 3PP0). Prioritize derivatives forming hydrogen bonds with EGFR’s Met793 while avoiding HER2’s Lys753 .
- SAR Studies : Replace the phenoxy group with bulkier substituents (e.g., 2-naphthoxy) to exploit hydrophobic pockets in EGFR. Reduce HER2 affinity by modifying the cyanothiophene’s electronic profile via fluorination .
Q. How can synthetic scalability be achieved without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for the condensation step, reducing reaction time from hours to minutes and improving heat dissipation .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches. Use DSC to identify optimal crystallization temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
